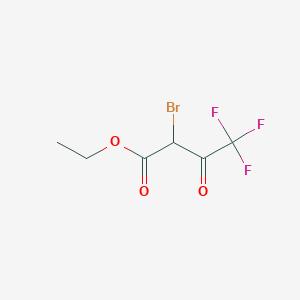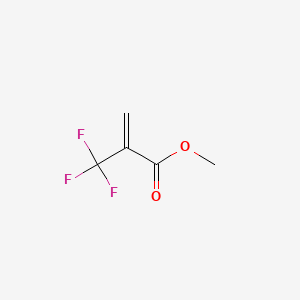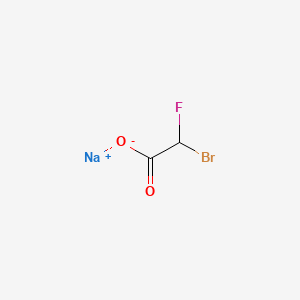![molecular formula C11H6ClF3N2O B1304104 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride CAS No. 220461-85-8](/img/structure/B1304104.png)
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride is a useful research compound. Its molecular formula is C11H6ClF3N2O and its molecular weight is 274.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antioxidant Activities
- Functionalized pyrazole scaffolds, including those similar to the queried compound, have been found to exhibit notable antimicrobial and antioxidant activities. Compounds with variations of the pyrazole ring structure have shown excellent antimicrobial activity, as well as dominant antioxidant efficacy compared to standard antioxidants like butylated hydroxy anisole (BHA) (Rangaswamy et al., 2017).
Synthesis of Novel Derivatives
- Research has focused on the synthesis of new derivatives from pyrazole-based compounds. These include the creation of sulfamide derivatives and dibenzoyl pyrazoles, which have been evaluated for antibacterial activities against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).
Structural Analysis and Synthesis Techniques
- Papers describe the synthesis of various pyrazole derivatives, including structural assignment using methods like NMR, MS, X-ray, and DFT calculations. These studies aid in understanding the molecular structure and potential applications of these compounds (Bonacorso et al., 2013).
Applications in Drug Synthesis
- The compound has been used in the synthesis of celecoxib derivatives, which have been explored for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These studies help in understanding the broader implications of such compounds in drug development (Küçükgüzel et al., 2013).
Antibacterial Potency
- Some synthesized molecules derived from pyrazole carboxylic acid have shown specific antibacterial activity against certain strains of bacteria. This highlights the potential of these compounds in developing new antibacterial agents (Hacialioğlu et al., 2019).
Potential in Biological Media
- Trifluoromethylazoles, including those structurally related to the queried compound, have been identified for their potential use in measuring pH in biological media by 19F NMR spectroscopy. This demonstrates the compound's relevance in more advanced scientific applications (Jones et al., 1996).
Safety and Hazards
Propiedades
IUPAC Name |
4-[3-(trifluoromethyl)pyrazol-1-yl]benzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O/c12-10(18)7-1-3-8(4-2-7)17-6-5-9(16-17)11(13,14)15/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSUAELOZKXNPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)N2C=CC(=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381693 |
Source


|
| Record name | 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220461-85-8 |
Source


|
| Record name | 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














